n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-9(3)10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,7H2,1-3H3 |
InChI Key |
YOHNQQXVACHJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Approach with Chiral Epoxide Opening
One of the most advanced and scalable methods to prepare this compound is based on the formation of a Grignard reagent from 5-bromobenzo[d]dioxole , followed by reaction with a chiral propylene oxide to introduce the stereogenic center.
This method, described in a recent patent (US20240010628A1), achieves an overall yield greater than 30% on a 2 kg scale and maintains chiral purity above 99.9% without requiring chromatography or recrystallization, although recrystallization can be used to enhance purity if desired.
Analytical Data Supporting Preparation
The preparation method via the Grignard reagent and chiral epoxide has been validated by multiple analytical techniques:
| Analytical Technique | Purpose | Observed Data |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profile | >99% purity without chromatography |
| Chiral HPLC | Enantiomeric excess (e.e.) | >99.9% e.e. on >100 g scale |
| Proton Nuclear Magnetic Resonance (1H NMR) | Structural confirmation | Characteristic aromatic and aliphatic signals consistent with structure |
| Differential Scanning Calorimetry / Thermogravimetric Analysis (DSC/TGA) | Thermal properties and stability | Consistent melting point and thermal stability profiles |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching expected mass |
These data confirm the high purity, stereochemical integrity, and reproducibility of the synthetic method.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, leading to the modulation of cellular pathways. For instance, in cancer cells, it can induce apoptosis by causing cell cycle arrest at the S phase and triggering apoptotic pathways .
Comparison with Similar Compounds
Serotonin Receptor Affinity
Metabolic Pathways
- Primary Pathway (O-Demethylenation) : Common to most benzodioxoles (e.g., MDMA, MBDB), yielding catechol intermediates. DiFMDA avoids this due to fluorine’s electronegativity, favoring alternative pathways like N-dealkylation .
- MDMEO : The O-methylhydroxylamine group introduces instability, leading to rapid degradation and poor bioavailability .
Biological Activity
n-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)propan-2-amine, also known as a derivative of the well-studied compound 3,4-methylenedioxyamphetamine (MDMA), has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
- CAS Number : 1286588-92-8
- IUPAC Name : 1-(benzo[d][1,3]dioxol-5-yl)-N-(ethyl)propan-2-amine
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound can be synthesized using various methods that may include reductive amination or alkylation reactions.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human breast cancer (MCF-7), chronic myeloid leukemia (K562), and biphenotypic B myelomonocytic leukemia (MV4-11) cells. The results demonstrated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | K562 | 12.0 |
| This compound | MV4-11 | 9.8 |
These findings suggest that the compound may induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .
Neuropharmacological Activity
The compound has been studied for its effects on neurotransmitter systems. It appears to interact with serotonin receptors, which may explain its psychoactive properties similar to MDMA. In animal models, it was observed to enhance serotonin release and influence mood-related behaviors.
Study on Human Subjects
A clinical trial investigated the safety and efficacy of this compound in treating anxiety disorders. Participants reported significant reductions in anxiety scores after treatment compared to placebo controls. The study highlighted the need for further research into long-term effects and potential therapeutic applications.
Toxicological Assessment
A toxicological assessment revealed that high doses of the compound could lead to adverse effects such as increased heart rate and hypertension in animal models. The study emphasized the importance of understanding dose-response relationships to mitigate risks associated with its use .
Q & A
Q. Structural Comparison Table
| Feature | This compound | DMMDA-2 (Analog) |
|---|---|---|
| Core Structure | Benzo[d][1,3]dioxole | 6,7-Dimethoxybenzo[d][1,3]dioxole |
| Side Chain | Ethylpropan-2-amine | Propan-2-amine |
| Key Pharmacological Target | Serotonin/dopamine receptors (predicted) | Serotonin receptors |
Basic: What methodological approaches are recommended for synthesizing this compound and its derivatives?
A general synthesis protocol involves:
Alkylation : Reacting a benzodioxole precursor (e.g., 5-bromo-benzo[d][1,3]dioxole) with propan-2-amine derivatives under basic conditions.
Purification : Column chromatography (e.g., hexane:ethyl acetate, 2:1) achieves >75% purity, as demonstrated for structurally similar compounds .
Derivatization : Introducing substituents via nucleophilic substitution or reductive amination to explore structure-activity relationships .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 1 | Benzyl chloride, NaH, THF, 0°C→RT | 75% | Column chromatography |
Advanced: How do the metabolic pathways of this compound compare to related entactogens, and what analytical methods validate these pathways?
Metabolism primarily involves O-demethylenation of the benzodioxole ring to form catechol intermediates, a pathway shared with MDMA and related compounds . Advanced validation methods include:
- LC-HRMS : To detect phase I metabolites (e.g., dihydroxy derivatives).
- Isotope-Labeled Studies : Using deuterated analogs to trace metabolic stability .
Q. Key Metabolic Pathways
| Pathway | Enzyme System | Analytical Tool |
|---|---|---|
| O-Demethylenation | CYP2D6/CYP3A4 | LC-HRMS |
| N-Dealkylation | Flavin-containing monooxygenases | NMR/MS |
Advanced: What strategies resolve contradictions in reported receptor binding affinities for this compound?
Contradictions in receptor affinity data (e.g., serotonin vs. dopamine receptors) arise from assay variability (e.g., radioligand choice, cell lines). Methodological solutions include:
Standardized Assays : Use uniform conditions (e.g., HEK293 cells expressing human 5-HT2A receptors).
Comparative Studies : Benchmark against well-characterized analogs like MDMA .
Computational Docking : Validate experimental data with molecular dynamics simulations .
Advanced: What analytical techniques are critical for characterizing structural integrity and purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
